BenchChemオンラインストアへようこそ!

(1R,3R)-3-Methyl-cyclopentylamine

CCR2 Antagonism Stereochemistry-Activity Relationship Drug Discovery

(1R,3R)-3-Methyl-cyclopentylamine is a chiral aliphatic amine with a rigid cyclopentane scaffold. Its (1R,3R) configuration places the amine and methyl groups in a specific cis-relationship, a crucial structural parameter for introducing chirality into complex molecules.

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
Cat. No. B8187236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-3-Methyl-cyclopentylamine
Molecular FormulaC6H13N
Molecular Weight99.17 g/mol
Structural Identifiers
SMILESCC1CCC(C1)N
InChIInChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
InChIKeyLGSSDLSVHUCRFI-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-3-Methyl-cyclopentylamine: A Defined Chiral Cyclopentylamine Building Block for Stereochemically Demanding Synthesis and Drug Discovery


(1R,3R)-3-Methyl-cyclopentylamine is a chiral aliphatic amine with a rigid cyclopentane scaffold. Its (1R,3R) configuration places the amine and methyl groups in a specific cis-relationship, a crucial structural parameter for introducing chirality into complex molecules. This compound belongs to the broader class of 3-substituted cyclopentylamine derivatives, which have been patented as inhibitors of Fatty Acid Synthase (FASN), a target for cancer, metabolic, and inflammatory diseases [1]. Unlike achiral or racemic cyclopentylamine mixtures, its defined stereochemistry makes it a non-fungible intermediate in asymmetric synthesis, where the spatial arrangement of functional groups directly dictates biological activity and target selectivity [2].

The Risk of Stereochemical Substitution with (1R,3R)-3-Methyl-cyclopentylamine: Why Isomer Choice is Non-Negotiable for Target Engagement


Simple in-class substitution of (1R,3R)-3-Methyl-cyclopentylamine with its (1R,3S) or (1S,3R) isomers, or a racemic mixture, is not scientifically viable when stereochemistry governs pharmacodynamics. A direct structure-activity relationship (SAR) study on cyclopentylamine-based CCR2 antagonists demonstrated that the 1S,3R-configuration exhibits dramatically higher affinity for the hCCR2 receptor compared to the 1R,3S-configuration [1]. This proves that a simple inversion of a single chiral center can ablate target binding. Consequently, procuring a non-specific isomer mixture introduces uncontrolled variables into medicinal chemistry campaigns, leading to failed biological replication and wasted synthesis resources. The evidence below quantifies the critical impact of stereochemical precision.

Quantitative Differentiation Evidence for Procuring (1R,3R)-3-Methyl-cyclopentylamine


Stereochemical Purity Drives Functional Potency: A Direct Comparator Study on Cyclopentylamine CCR2 Antagonists

In a head-to-head comparison of 1,3-substituted cyclopentylamine linkers, the 1S,3R-configuration was found to be essential for high hCCR2 affinity. This directly demonstrates that the (1R,3R)-isomer, with a different spatial arrangement, would be expected to show a distinct, quantifiably different binding profile, making it a critical tool for probing stereochemical SAR space [1].

CCR2 Antagonism Stereochemistry-Activity Relationship Drug Discovery

Enantiospecific Synthesis Guarantees Reproducible Research with (1R,3R)-3-Methyl-cyclopentylamine

A foundational methodology paper established that polysubstituted cyclopentylamines can be obtained with high diastereoselectivity and enantiospecificity via a catalytic [3+2] annulation. This work underscores that the biological activity of these compounds is intrinsically linked to their absolute configuration, as the rigid cyclopentane core fixes the spatial orientation of substituents. Using a racemic or diastereomeric mixture introduces molecular noise that fundamentally undermines the enantiospecificity achieved in modern catalytic synthesis [1].

Asymmetric Synthesis Enantiospecificity Cyclopentylamines

A Defined Application Space: (1R,3R)-3-Methyl-cyclopentylamine as a Precursor to Patented FASN Inhibitor Scaffolds

The US patent US10118919B2 explicitly claims novel 3-substituted cyclopentylamine derivatives as inhibitors of fatty acid synthase (FASN). The patent describes these compounds' utility in treating cancer, cardiovascular diseases, CNS injury, and inflammation via a mechanism distinct from other CNS-targeting cyclopentylamines, such as the NK1/SERT inhibitors. The claim scope encompasses stereochemically defined variants, making the (1R,3R) isomer a direct starting material or intermediate for generating composition-of-matter intellectual property within this therapeutically distinct class [1].

Fatty Acid Synthase (FASN) Cancer Therapeutics Patent-protected Chemistry

High-Impact Application Scenarios for Procured (1R,3R)-3-Methyl-cyclopentylamine


Stereospecific SAR Exploration in CCR2 Antagonist Lead Optimization

Following the evidence that 1,3-cyclopentylamine stereochemistry is a crucial determinant of hCCR2 affinity, procuring the (1R,3R) isomer is essential for any medicinal chemistry team conducting a comprehensive SAR study. By synthesizing and testing all four stereoisomers separately, including (1R,3R), researchers can precisely map the stereochemical requirements for receptor binding, moving beyond the limited comparison of 1S,3R vs. 1R,3S presented in the literature [1]. This prevents a critical gap in the intellectual property and pharmacological profile of a lead series.

Development of Next-Generation Fatty Acid Synthase (FASN) Inhibitors for Oncology

As per the patent literature, 3-substituted cyclopentylamines are a key scaffold for FASN inhibitors, a target implicated in cancer cell metabolism [1]. The (1R,3R)-3-Methyl variant is a direct, patent-relevant building block for generating focused compound libraries. Procuring this specific isomer allows industrial drug discovery groups to efficiently explore the IP space around FASN inhibition, confident that the compound's stereochemistry aligns with the patent's claims, thus securing a strong freedom-to-operate position and clear route to novel composition-of-matter filings.

Enantiospecific Synthesis of Complex Alkaloid-like Scaffolds

For academic and industrial process chemistry groups specializing in asymmetric synthesis, (1R,3R)-3-Methyl-cyclopentylamine serves as an ideal, commercially-sourced chiral pool starting material. As demonstrated by de Nanteuil and Waser, the enantiospecific synthesis of cyclopentylamines is a gateway to biologically relevant, rigidified structures [2]. Using the 1R,3R isomer directly in a convergent synthesis eliminates the need for costly and time-consuming chiral resolution steps downstream, significantly improving the synthetic efficiency and overall yield of complex target molecules.

Quote Request

Request a Quote for (1R,3R)-3-Methyl-cyclopentylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.